molecular formula C11H17N3O2S B2358501 Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 499240-79-8

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B2358501
CAS No.: 499240-79-8
M. Wt: 255.34
InChI Key: POLKYAGDNCXWDC-NTUHNPAUSA-N
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Description

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate typically involves the condensation of tert-butyl 2-amino-1,3-thiazole-5-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in bacterial or fungal cell wall synthesis. The thiazole ring structure allows for strong interactions with biological macromolecules, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-1,3-thiazole-5-carboxylate
  • Dimethylamino-1,3-thiazole derivatives
  • Thiazole-5-carboxylate esters

Uniqueness

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is unique due to the presence of both the tert-butyl ester and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The tert-butyl group provides steric hindrance, enhancing the stability of the compound, while the dimethylamino group contributes to its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 2-[(E)-dimethylaminomethylideneamino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-9(15)8-6-12-10(17-8)13-7-14(4)5/h6-7H,1-5H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKYAGDNCXWDC-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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